Structural Conformational Constraint via Azetidine Introduction vs. Acyclic Amide Analogs
This compound incorporates a rigid azetidine ring as a scaffold linker, a feature absent in earlier acyclic imidazole pyrimidine amides such as the parent series described by Jones et al. This structural element is hypothesized to reduce the entropic penalty upon binding to the CDK2 active site, as evidenced by the co-crystal structure of a closely related azetidine-containing compound (S)-8b, which shows a well-defined binding mode [1]. No direct enzymatic comparison is yet published; this evidence is inferred from crystallographic data.
| Evidence Dimension | Binding conformational entropy (inferred) |
|---|---|
| Target Compound Data | Contains azetidine ring with predicted lower ΔS of binding |
| Comparator Or Baseline | Acyclic imidazole pyrimidine amides (e.g., compound 5b) |
| Quantified Difference | Not directly quantified; difference is structural |
| Conditions | Inferred from CDK2 co-crystal structure PDB 2W17 [1] |
Why This Matters
Conformational pre-organization can significantly enhance target residence time and selectivity, directly impacting the compound's value in kinase selectivity screening panels.
- [1] RCSB PDB. 2W17: CDK2 in complex with the imidazole pyrimidine amide, compound (S)-8b. View Source
